molecular formula C19H18N4O5S2 B2796192 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide CAS No. 851988-58-4

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide

Cat. No.: B2796192
CAS No.: 851988-58-4
M. Wt: 446.5
InChI Key: UTGJCIZTABKFDM-UHFFFAOYSA-N
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Description

“N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” is a complex organic compound that features a unique combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the sulfonyl and hydrazide groups. Common reagents and conditions include:

    Starting Materials: Appropriate heterocyclic precursors, sulfonyl chlorides, and hydrazides.

    Reaction Conditions: Solvents such as dichloromethane or ethanol, catalysts like triethylamine, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

“N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions on aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or cellular pathways.

Medicine

Potential medicinal applications include its use as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industry, it could be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which “N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to desired therapeutic or functional outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazoles: Compounds with a similar benzothiazole core structure.

    Sulfonyl Hydrazides: Compounds featuring sulfonyl and hydrazide functional groups.

    Dioxolane Derivatives: Compounds containing the dioxolane ring system.

Uniqueness

The uniqueness of “N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide” lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-18(12-3-5-13(6-4-12)30(25,26)23-7-1-2-8-23)21-22-19-20-14-9-15-16(28-11-27-15)10-17(14)29-19/h3-6,9-10H,1-2,7-8,11H2,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGJCIZTABKFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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